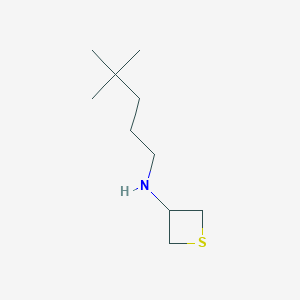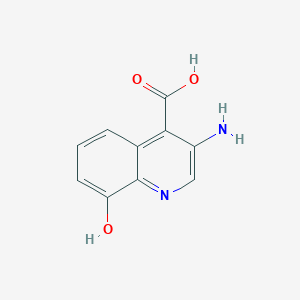
3-Amino-8-hydroxyquinoline-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-8-hydroxyquinoline-4-carboxylic acid: is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates an amino group at the 3-position, a hydroxyl group at the 8-position, and a carboxylic acid group at the 4-position of the quinoline ring. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-8-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactionsFor instance, starting with a suitable quinoline precursor, the amino group can be introduced via nitration followed by reduction, while the hydroxyl group can be added through hydroxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-8-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-8-hydroxyquinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to chelate metal ions makes it useful in studying metal-dependent biological processes .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential, particularly in the treatment of infections and cancer. Its metal-chelating properties are also investigated for potential use in treating metal overload disorders .
Industry: In industry, this compound is used in the development of dyes, pigments, and other materials. Its ability to form stable complexes with metals makes it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 3-Amino-8-hydroxyquinoline-4-carboxylic acid involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects. The compound can also interact with DNA and proteins, further contributing to its biological activity .
Molecular Targets and Pathways:
Metal Ions: Chelation of metal ions such as iron and copper.
DNA and Proteins: Interaction with DNA and proteins, leading to disruption of cellular processes.
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the amino and carboxylic acid groups, but shares the hydroxyl group at the 8-position.
3-Aminoquinoline: Lacks the hydroxyl and carboxylic acid groups.
Quinoline-4-carboxylic acid: Lacks the amino and hydroxyl groups.
Uniqueness: 3-Amino-8-hydroxyquinoline-4-carboxylic acid is unique due to the presence of all three functional groups (amino, hydroxyl, and carboxylic acid) on the quinoline ring. This unique combination imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-amino-8-hydroxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-6-4-12-9-5(8(6)10(14)15)2-1-3-7(9)13/h1-4,13H,11H2,(H,14,15) |
InChI Key |
URRBJPKUUSQONE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


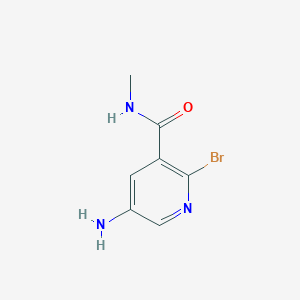
![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13021313.png)
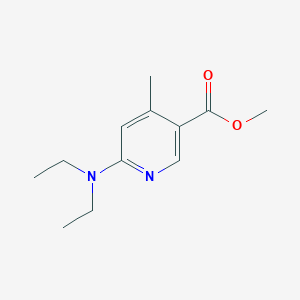
![3-Methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13021330.png)
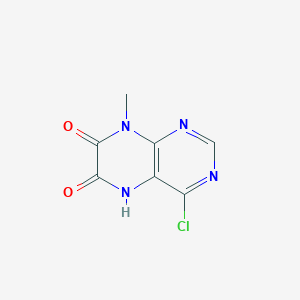
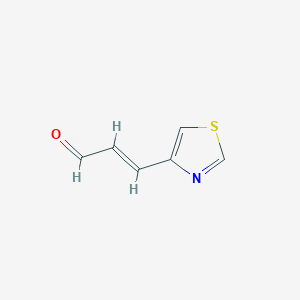
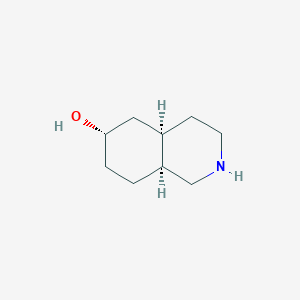
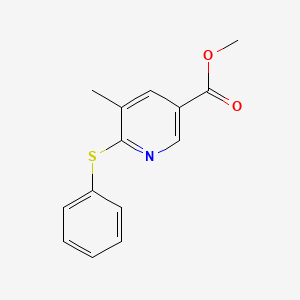
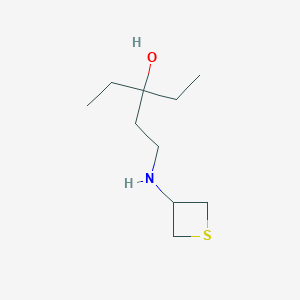

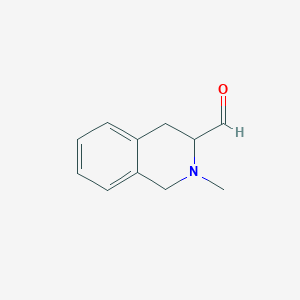
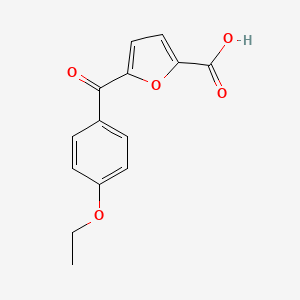
![N1-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B13021373.png)
